molecular formula C6H6O4 B3355829 Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 63731-11-3

Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No.: B3355829
CAS No.: 63731-11-3
M. Wt: 142.11 g/mol
InChI Key: BGXMKPPPBMSLNR-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate is a chemical compound belonging to the class of furan derivatives It is characterized by a furan ring with a carboxylate ester and a ketone functional group

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different furan derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products:

  • The major products formed from these reactions include various substituted furan derivatives with altered functional groups, which can be further utilized in organic synthesis.

Scientific Research Applications

Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxo-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

methyl 5-oxo-2H-furan-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-9-5(7)4-2-3-10-6(4)8/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXMKPPPBMSLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496226
Record name Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63731-11-3
Record name Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate
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Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 5
Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 6
Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate

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